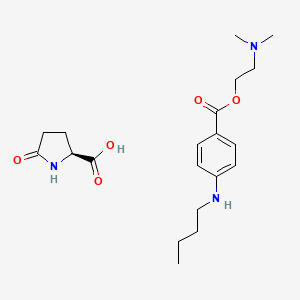
Einecs 298-461-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production Methods: Industrial production of Einecs 298-461-8 typically involves large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Einecs 298-461-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs of the original compound, which may have different chemical and physical properties .
Scientific Research Applications
Einecs 298-461-8 has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in the synthesis of other chemical compounds. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects and mechanisms of action. In industry, this compound is utilized in the production of various commercial products and materials .
Mechanism of Action
The mechanism of action of Einecs 298-461-8 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the compound’s structure and properties. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
Einecs 298-461-8 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures and properties. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds listed in the EINECS inventory include amyl nitrite, bismuth tetroxide, and mercurous oxide .
Properties
CAS No. |
93804-83-2 |
|---|---|
Molecular Formula |
C20H31N3O5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N2O2.C5H7NO3/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;7-4-2-1-3(6-4)5(8)9/h6-9,16H,4-5,10-12H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
SOOSYBCXUGDXOV-HVDRVSQOSA-N |
Isomeric SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


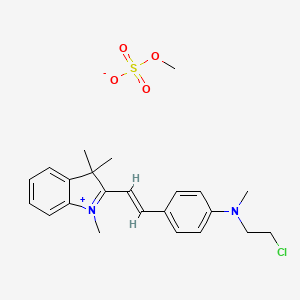
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
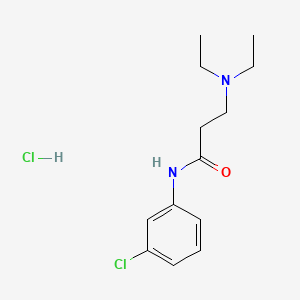
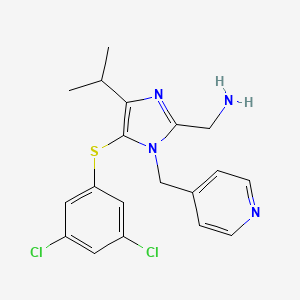
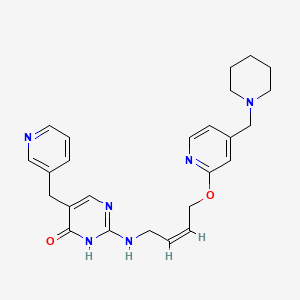

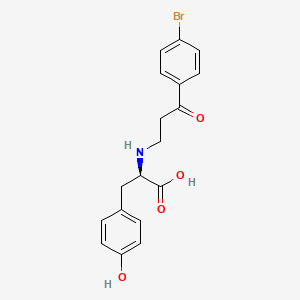
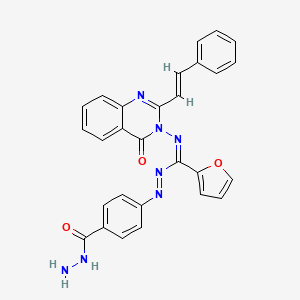
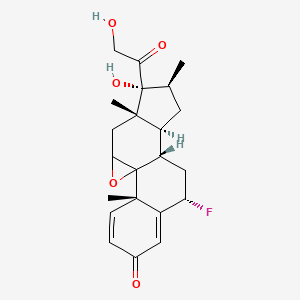
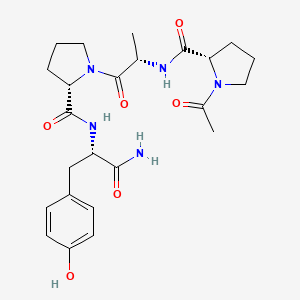
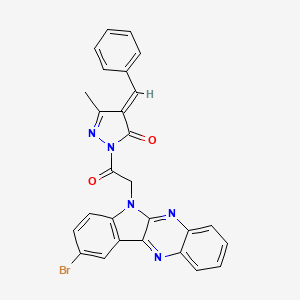
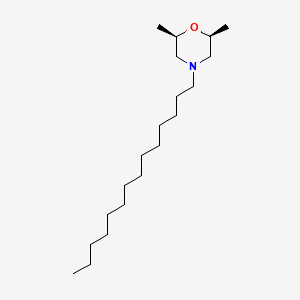

![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
